molecular formula C10H12FNO3 B8032915 2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL

2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL

Cat. No.: B8032915
M. Wt: 213.21 g/mol
InChI Key: MTPOVIGIAKXWFP-UHFFFAOYSA-N
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Description

2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL is a fluorinated pyridine derivative featuring a hydroxyl group at the 3-position, a fluorine atom at the 2-position, and a tetrahydropyran-4-yloxy substituent at the 6-position. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (hydroxyl and ether) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-6-(oxan-4-yloxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c11-10-8(13)1-2-9(12-10)15-7-3-5-14-6-4-7/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOVIGIAKXWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Fluorine vs. Iodo/Methoxy Groups : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier iodo or methoxy groups (e.g., 6-Iodo-5-methoxypyridin-3-ol) . However, iodine’s presence in the latter compound allows for applications in radiopharmaceuticals.
  • Oxan-4-yloxy vs.

Functional Group Positioning

  • Hydroxyl Group Placement : The 3-OH group in the target compound is critical for hydrogen bonding in biological systems. In contrast, 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol features a hydroxyl at the 2-position, which may alter tautomerism and acidity (pKa ~8.5 vs. ~9.2 for 3-OH derivatives).

Biological Activity

2-Fluoro-6-(oxan-4-yloxy)pyridin-3-OL is a pyridine derivative characterized by the presence of a fluorine atom and an oxan group, which may contribute to its biological activity. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃FNO₃, with a molecular weight of approximately 201.22 g/mol. Its structural features include:

  • Pyridine Ring : A common scaffold in many biologically active compounds.
  • Fluorine Substitution : Alters electronic properties, potentially enhancing interactions with biological targets.
  • Oxan Group : May influence solubility and stability, impacting the compound's bioavailability.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. The mechanism is likely multifaceted, involving:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, affecting their function.
  • Receptor Binding : Its unique structure may facilitate binding to specific receptors or enzymes, modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • A series of pyridine derivatives were evaluated for their antibacterial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .

Anticancer Potential

Research into related pyridine compounds suggests potential anticancer activities:

  • Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Antibacterial Evaluation : A study explored the antibacterial effects of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit biofilm formation in drug-resistant strains of bacteria .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity and interaction modes of similar compounds with bacterial ribosomal subunits, suggesting a mechanism for their antibacterial action .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesAntibacterial Activity (MIC µg/mL)Anticancer Activity
This compoundFluorinated pyridine with oxan groupTBDPotential
3-(5-fluoropyridine)-2-oxazolidinoneFluorinated oxazolidinone derivative0.25 (against resistant strains)Yes
6-(Tetrahydropyran-4-yloxy)pyridineLacks fluorine but has oxan functionalityTBDLimited

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